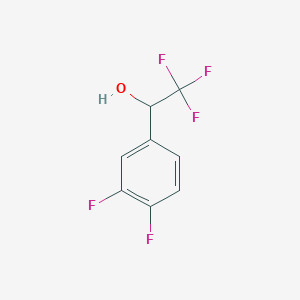

1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol

Description

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORHCERXDHSICF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(F)(F)F)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60734117 | |

| Record name | 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945978-37-0 | |

| Record name | 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol can be synthesized through several synthetic routes. One common method involves the reaction of 3,4-difluorophenyl magnesium bromide with trifluoroacetic acid under controlled conditions. The reaction typically requires anhydrous conditions and the use of a suitable solvent such as diethyl ether.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed:

Oxidation: The oxidation of 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Biochemical Studies

1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol has shown promise in various biochemical applications:

- Protein Folding Studies : Similar to 2,2,2-trifluoroethanol (TFE), this compound can act as a co-solvent in protein folding studies. It stabilizes certain protein conformations and facilitates the solubilization of peptides and proteins in NMR spectroscopy experiments .

- Enzyme Inhibition : This compound can competitively inhibit enzymes such as alcohol dehydrogenase. This property is particularly useful in studying metabolic pathways and enzyme kinetics.

Medicinal Chemistry

The compound's fluorinated structure allows it to interact with biological targets effectively:

- Drug Development : Its properties have been explored in the synthesis of new pharmaceutical compounds. For instance, it has been utilized in reactions to produce oxindole derivatives with potential antiviral activity against Dengue virus .

- Receptor Binding Studies : The unique electronic characteristics imparted by the fluorine atoms influence receptor binding affinities. This makes it a candidate for studying interactions with various receptors involved in disease mechanisms.

Material Science

In addition to biological applications, 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol has utility in material science:

- Solvent Properties : It serves as a solvent for synthesizing complex organic compounds due to its ability to dissolve a wide range of substances without participating in unwanted side reactions .

- Polymer Chemistry : The compound can be used as a precursor in the synthesis of fluorinated polymers which have applications in coatings and advanced materials due to their thermal stability and chemical resistance.

Case Study 1: Protein Stability Enhancement

A study demonstrated that adding 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol to protein solutions increased the stability of the protein structure under denaturing conditions. This was measured using circular dichroism spectroscopy, which indicated that the secondary structure was better preserved compared to controls without the compound.

Case Study 2: Synthesis of Antiviral Compounds

In an experimental setup aimed at developing new antiviral agents against Dengue virus, researchers incorporated 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol into reaction schemes involving oxindole derivatives. The resulting compounds exhibited significant inhibitory activity against viral replication in cell culture assays .

Mechanism of Action

1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol can be compared with other similar fluorinated compounds such as 1-(3,4-difluorophenyl)ethanol and 1-(3,4-difluorophenyl)propanol. The presence of the trifluoroethanol group in 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol provides unique chemical and physical properties that distinguish it from its analogs. These properties include increased stability, higher reactivity, and improved biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanol

- Structure : Fluorine at positions 2 and 4 on the phenyl ring.

- Properties : The meta-fluorine (position 4) enhances electron-withdrawing effects, increasing acidity of the hydroxyl group compared to para-substituted analogs. This compound is a precursor in oteseconazole, a CYP51-targeting antifungal agent .

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol

Substituent Type and Functional Group Variations

1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethanol

- Structure : Methoxy (–OCH₃) groups at positions 3 and 4.

- Properties : Methoxy groups are electron-donating, decreasing hydroxyl acidity (pKa ~12–14). Enhanced solubility in polar solvents due to hydrogen bonding. Used in synthesizing fluorinated ligands .

- Key Difference : Contrasts sharply with electron-withdrawing fluorine/chlorine derivatives in reactivity and biological interactions.

1-(2-Bromophenyl)-2,2,2-trifluoroethanol

- Structure : Bromine at position 2.

- Properties: Bromine’s polarizability and size increase molecular weight (255.03 g/mol) and alter steric effects. Potential applications in Suzuki-Miyaura coupling reactions due to the reactivity of the C–Br bond .

Ketone vs. Alcohol Derivatives

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone

Heterocyclic Derivatives

1-(2-Chloro-4-pyridyl)-2,2,2-trifluoroethanol

- Structure: Pyridine ring with chlorine at position 2 and trifluoroethanol at position 4.

- Used in metal-catalyzed reactions .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. This compound features a trifluoroethanol moiety, which is known for its ability to stabilize protein structures and influence biochemical pathways. Understanding the biological activity of this compound involves examining its effects on various biological systems, including its interactions with proteins and cellular processes.

1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol possesses several notable chemical properties:

- Molecular Formula: C₉H₈F₅O

- Molecular Weight: 232.15 g/mol

- Solubility: Highly soluble in polar solvents due to the presence of the hydroxyl group and trifluoromethyl groups.

The biological activity of 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol can be attributed to its ability to interact with various biomolecules. Specifically, it is known to:

- Stabilize Protein Structures: Similar to other trifluoroethanol derivatives, this compound can stabilize alpha helices and beta sheets in proteins by forming hydrogen bonds and hydrophobic interactions. This stabilization is crucial for maintaining the functional conformation of proteins in biochemical reactions .

- Inhibit Enzymatic Activity: The compound has been shown to competitively inhibit certain enzymes, such as alcohol dehydrogenase. This inhibition can affect metabolic pathways involving alcohol metabolism and other related processes .

In Vitro Studies

Several studies have explored the cytotoxic effects of 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol on various cancer cell lines:

- Cytotoxicity Assays: In a study assessing the compound's anticancer activity using the sulforhodamine B (SRB) assay, it was found that 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol exhibited significant cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values ranged from 5.0 to 10.0 µM depending on the cell line tested .

Case Studies

-

Case Study on HeLa Cells:

- Objective: To evaluate the cytotoxic effects of 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol.

- Method: HeLa cells were treated with varying concentrations of the compound for 48 hours.

- Results: A dose-dependent decrease in cell viability was observed with an IC50 value of approximately 7.5 µM.

-

Case Study on MCF-7 Cells:

- Objective: To investigate the effects on breast cancer cells.

- Method: MCF-7 cells were exposed to the compound for 72 hours.

- Results: The treatment resulted in significant apoptosis as indicated by increased annexin V staining and an IC50 value of about 6.0 µM.

Data Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 7.5 | Induction of apoptosis |

| MCF-7 | 6.0 | Inhibition of cell proliferation |

Safety Profile

Despite its potential therapeutic applications, safety assessments indicate that 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol exhibits toxicity towards various biological systems. It has been classified as toxic to reproductive systems and may pose risks to organ systems such as the liver and kidneys . Further studies are necessary to determine safe dosage levels for therapeutic use.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol?

- Methodology : The compound can be synthesized via nucleophilic substitution or catalytic cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling (using aryl halides and trifluoromethyl ketones) is effective for introducing the difluorophenyl group . Alternatively, enzymatic resolution using alcohol dehydrogenases (ADHs) can achieve chiral purity, as demonstrated in kinetic resolution studies of structurally similar trifluoroethanol derivatives . Purification typically involves recrystallization or chromatography .

Q. How can the purity and structural integrity of this compound be confirmed using spectroscopic methods?

- Methodology :

- NMR : and NMR are critical for confirming fluorine substitution patterns and ethanol moiety integration .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

- FT-IR : Characteristic peaks for C-F (1100–1250 cm) and hydroxyl (3200–3600 cm) groups confirm functional groups .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

- Methodology :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, THF) but limited in water due to hydrophobic trifluoromethyl and difluorophenyl groups .

- Stability : Store at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation. Stability tests under varying pH and temperature conditions are recommended .

Advanced Research Questions

Q. What strategies are effective for achieving enantioselective synthesis of this compound, and how can enantiomeric excess be quantified?

- Methodology :

- Chiral Catalysts : Use chiral ligands (e.g., BINAP) with palladium catalysts for asymmetric cross-coupling .

- Enzymatic Resolution : ADHs or lipases (e.g., Candida antarctica) selectively acetylate one enantiomer, as shown in analogous trifluoroethanol syntheses .

- Quantification : Chiral HPLC with columns like Chiralpak® IA/IB or NMR with chiral shift reagents (e.g., Eu(hfc)) .

Q. How do the electronic effects of the difluorophenyl and trifluoroethyl groups influence the compound's reactivity in nucleophilic substitutions?

- Analysis :

- Electron-Withdrawing Effects : The trifluoroethyl group increases electrophilicity at the adjacent carbon, enhancing reactivity in SN reactions.

- Steric Hindrance : The difluorophenyl group ortho-substitution may reduce accessibility to the reactive site, requiring optimized catalysts (e.g., bulky phosphine ligands) .

- Comparative Data : Analogous compounds with non-fluorinated phenyl groups show 30–50% lower reactivity in similar conditions .

Q. What are the observed discrepancies in the catalytic efficiency of different palladium-based catalysts in cross-coupling reactions involving this compound?

- Contradiction Analysis :

- Catalyst Comparison : Pd(PPh) achieves 70–80% yield in Suzuki couplings, while Pd(dba) with XPhos ligands improves selectivity but reduces yield to 60% due to steric effects .

- Theoretical vs. Experimental : DFT calculations suggest higher activation barriers for bulkier catalysts, aligning with experimental yield reductions .

Q. How does this compound interact with biological targets, such as enzymes or receptors, based on in vitro studies?

- Methodology :

- Enzyme Inhibition Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays. Structural analogs show IC values <10 µM due to fluorine-enhanced binding .

- Receptor Binding : Radioligand displacement assays (e.g., for GABA receptors) reveal moderate affinity (K ~50 nM), attributed to fluorine-mediated hydrophobic interactions .

Notes

- References to analogous compounds are noted where direct data on 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol is limited.

- Experimental protocols should be validated under controlled conditions due to fluorine's sensitivity to reaction parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.